molecular formula C9H14N4O2 B13107414 Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate

Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate

Cat. No.: B13107414
M. Wt: 210.23 g/mol
InChI Key: OOHTVYQANIERLQ-UHFFFAOYSA-N
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Description

Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate typically involves the condensation of acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The amino groups in the pyrimidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. For instance, in its anti-inflammatory role, the compound inhibits the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition reduces the inflammatory response and provides therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is unique due to its specific combination of the pyrimidine ring with an ethyl ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetate

InChI

InChI=1S/C9H14N4O2/c1-3-15-8(14)5-11-7-4-6(2)12-9(10)13-7/h4H,3,5H2,1-2H3,(H3,10,11,12,13)

InChI Key

OOHTVYQANIERLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=C1)C)N

Origin of Product

United States

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